molecular formula C12H14ClN3O4 B14684740 Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- CAS No. 33054-79-4

Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl-

Cat. No.: B14684740
CAS No.: 33054-79-4
M. Wt: 299.71 g/mol
InChI Key: LHXROPALKCXVAZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzoic acid core substituted with a 2-chloroethyl group and a nitrosoureido moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- typically involves multiple steps. One common method starts with the nitration of 2,6-dimethylbenzoic acid to introduce the nitro group. This is followed by the reduction of the nitro group to an amine, which is then reacted with 2-chloroethyl isocyanate to form the nitrosoureido group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include various substituted benzoic acids, amines, and other derivatives that retain the core structure of the original compound .

Scientific Research Applications

Benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- involves its interaction with specific molecular targets. The nitrosoureido group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to modifications that affect cellular functions. This interaction can trigger various biochemical pathways, including those involved in cell signaling and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted benzoic acids and nitrosoureas, such as:

Uniqueness

What sets benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- apart is its combination of functional groups, which imparts unique reactivity and biological activity.

This detailed overview highlights the significance of benzoic acid, 4-(3-(2-chloroethyl)-3-nitrosoureido)-2,6-dimethyl- in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.

Properties

CAS No.

33054-79-4

Molecular Formula

C12H14ClN3O4

Molecular Weight

299.71 g/mol

IUPAC Name

4-[[2-chloroethyl(nitroso)carbamoyl]amino]-2,6-dimethylbenzoic acid

InChI

InChI=1S/C12H14ClN3O4/c1-7-5-9(6-8(2)10(7)11(17)18)14-12(19)16(15-20)4-3-13/h5-6H,3-4H2,1-2H3,(H,14,19)(H,17,18)

InChI Key

LHXROPALKCXVAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)C)NC(=O)N(CCCl)N=O

Origin of Product

United States

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